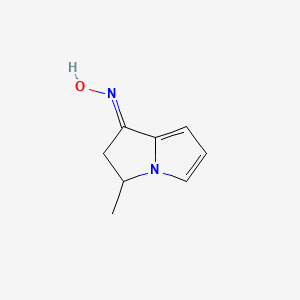
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime: is a heterocyclic compound with the molecular formula C8H10N2O . This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a pyrrolizine core with a methyl group and an oxime functional group, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime typically involves the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized via a [2+3] cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates in alcohols. This reaction is facilitated by the in situ preparation of azomethine ylides from proline and ninhydrin.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Oxime Formation: The oxime functional group is introduced by reacting the ketone intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxime group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile.
Applications De Recherche Scientifique
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime can be compared with other similar compounds such as:
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
2,3-Dihydro-7-methyl-1H-pyrrolizin-1-one: Shares a similar core structure but differs in functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(NE)-N-(3-methyl-2,3-dihydropyrrolizin-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7(9-11)8-3-2-4-10(6)8/h2-4,6,11H,5H2,1H3/b9-7+ |
Clé InChI |
UCQXSUNHVZLRDG-VQHVLOKHSA-N |
SMILES isomérique |
CC1C/C(=N\O)/C2=CC=CN12 |
SMILES canonique |
CC1CC(=NO)C2=CC=CN12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
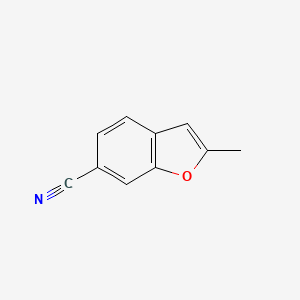
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)

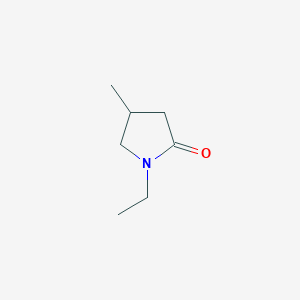
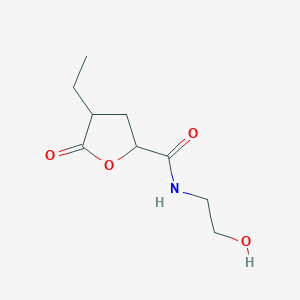

![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
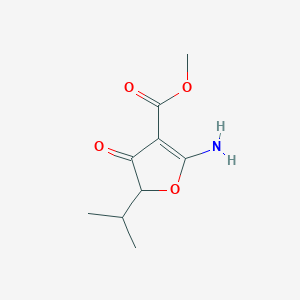


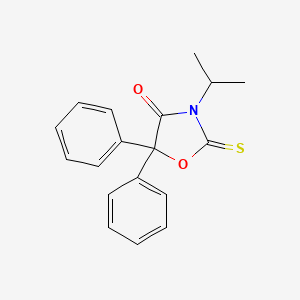
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
